Cas no 261527-85-9 (2-iodo-3-nitroaniline)

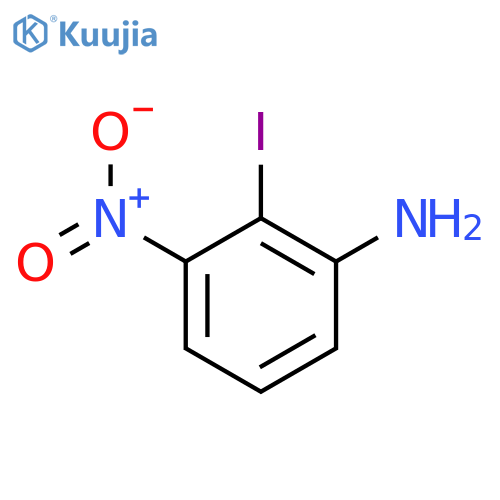

2-iodo-3-nitroaniline structure

商品名:2-iodo-3-nitroaniline

CAS番号:261527-85-9

MF:C6H5IN2O2

メガワット:264.020573377609

MDL:MFCD18397929

CID:4524226

PubChem ID:50901581

2-iodo-3-nitroaniline 化学的及び物理的性質

名前と識別子

-

- 2-iodo-3-nitroaniline

- 2-iodo-3-nitroaniline(WX191712)

- Benzenamine, 2-iodo-3-nitro-

- AKOS027441639

- 261527-85-9

- W19256

- SCHEMBL16079458

- SB81733

- DB-182284

- AS-57583

- CS-0439139

-

- MDL: MFCD18397929

- インチ: InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2

- InChIKey: MNCRWCXZMAPTQW-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])I)N

計算された属性

- せいみつぶんしりょう: 263.93957g/mol

- どういたいしつりょう: 263.93957g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 71.8Ų

2-iodo-3-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033437-250mg |

2-Iodo-3-nitroaniline |

261527-85-9 | 97% | 250mg |

$484.80 | 2023-09-02 | |

| Alichem | A013033437-500mg |

2-Iodo-3-nitroaniline |

261527-85-9 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| Enamine | BBV-40248411-1.0g |

2-iodo-3-nitroaniline |

261527-85-9 | 95% | 1.0g |

$986.0 | 2023-01-12 | |

| Enamine | BBV-40248411-10g |

2-iodo-3-nitroaniline |

261527-85-9 | 95% | 10g |

$3253.0 | 2023-10-28 | |

| A2B Chem LLC | AM14022-3mg |

2-Iodo-3-nitroaniline |

261527-85-9 | 95 | 3mg |

$105.00 | 2024-04-20 | |

| A2B Chem LLC | AM14022-100mg |

2-Iodo-3-nitroaniline |

261527-85-9 | 95% | 100mg |

$335.00 | 2024-04-20 | |

| A2B Chem LLC | AM14022-1mg |

2-Iodo-3-nitroaniline |

261527-85-9 | 95 | 1mg |

$73.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D764279-100mg |

2-iodo-3-nitroaniline |

261527-85-9 | 95% | 100mg |

$505 | 2025-02-21 | |

| eNovation Chemicals LLC | D764279-100mg |

2-iodo-3-nitroaniline |

261527-85-9 | 95% | 100mg |

$365 | 2024-06-06 | |

| Enamine | BBV-40248411-5.0g |

2-iodo-3-nitroaniline |

261527-85-9 | 95% | 5.0g |

$2587.0 | 2023-01-12 |

2-iodo-3-nitroaniline 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

261527-85-9 (2-iodo-3-nitroaniline) 関連製品

- 102153-71-9(2-Iodo-3-nitronaphthalene)

- 6293-83-0(2-Iodo-4-nitroaniline)

- 105752-04-3(Benzenamine,4-iodo-3-nitro-)

- 709-49-9(2,4-Dinitroiodobenzene)

- 5459-50-7(2-Iodo-5-nitroaniline)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 152840-81-8(Valine-1-13C (9CI))

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 506-17-2(cis-Vaccenic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:261527-85-9)2-iodo-3-nitroaniline

清らかである:99%

はかる:1g

価格 ($):578.0